molecular formula C9H7NS B1265745 2-(3-Thienyl)pyridine CAS No. 21298-55-5

2-(3-Thienyl)pyridine

Cat. No. B1265745
CAS RN: 21298-55-5
M. Wt: 161.23 g/mol
InChI Key: MINKMXOCFYGGKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine derivatives, closely related to 2-(3-Thienyl)pyridine, involves multiple steps including the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding a 65% overall yield. This method allows for further electrophilic substitution and lithiation, leading to various derivatives with halo, formyl, acetyl, and hydroxymethyl substituents (Klemm & Louris, 1984). Additionally, regioselective bromination techniques have been developed to introduce substituents at specific positions on the thieno[2,3-b]pyridine ring, demonstrating the compound's versatility as a synthetic intermediate (Lucas et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(2′-thienyl)pyridine has been extensively studied using ab initio Hartree–Fock and density functional theory (DFT) methods. These studies reveal that the compound exhibits a planar geometry, which is crucial for its electronic properties and reactivity (Gökce & Bahçelī, 2011).

Chemical Reactions and Properties

Thieno[2,3-b]pyridine and its derivatives undergo various chemical reactions, including electrophilic substitutions, lithiation, and cycloaddition reactions. These reactions enable the functionalization of the compound, leading to a broad range of derivatives with potential applications in drug discovery and materials science (Elneairy et al., 2006).

Physical Properties Analysis

The planarity of the thieno[2,3-b]pyridine ring system contributes to its unique physical properties, including photophysical behaviors. Studies have shown that the photophysical properties of thieno[2,3-b]pyridine derivatives are tunable by modifying the functional groups on the molecule, indicating their potential use in optoelectronic applications (Sung et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-(3-Thienyl)pyridine derivatives are characterized by their reactivity towards various electrophiles and nucleophiles. This reactivity is influenced by the electron-donating and withdrawing effects of the substituents on the thiophene and pyridine rings, making these compounds versatile intermediates in organic synthesis (Graulich & Liégeois, 2004).

Scientific Research Applications

Luminescence Properties in Platinum Complexes

A study conducted by Kozhevnikov et al. (2009) focused on synthesizing various derivatives of 2-(2-thienyl)pyridine and using them as cyclometallating ligands to prepare luminescent platinum complexes. These complexes were characterized for their photoluminescence and electronic absorption spectra, with detailed photophysical characterization at low temperatures and high magnetic fields. The findings indicated that the emitting triplet states in these complexes are largely ligand-centered (Kozhevnikov et al., 2009).

Reactivity with Metal Ions

Constable and Sousa (1992) reported the distinct reactivity of 2-(2′-thienyl)pyridine (Hthpy) with different metal ions. With palladium acetate, Hthpy converted into a cyclometallated complex, while with Na[AuCl4], it acted as a monodentate N-donor, forming a different complex. The study highlighted the variable binding behaviors of Hthpy with different metals (Constable & Sousa, 1992).

Cyclometallation with Various Metals

Research by Nonoyama and Kajita (1981) explored the cyclometallation reactions of 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine with palladium(II), rhodium(III), and ruthenium(II). The study synthesized various complexes and examined their structures, contributing to the understanding of cyclometallation processes (Nonoyama & Kajita, 1981).

Stability Constants of Copper (II) Complexes

Sigel et al. (1972) investigated the acidity constants of thienyl- and phenyl-pyridines and the stability constants of their corresponding Cu2+ 1:1 complexes. This research provided insights into the basicity of pyridyl groups influenced by thienyl or phenyl groups and the stability of the formed complexes (Sigel et al., 1972).

Antiproliferative Activity in Cancer Research

Van Rensburg et al. (2017) explored the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against phospholipase C enzyme. The study highlighted the structure-activity relationships of these compounds, contributing to the field of cancer research (Van Rensburg et al., 2017).

Safety And Hazards

“2-(3-Thienyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and ensuring adequate ventilation .

Future Directions

While specific future directions for “2-(3-Thienyl)pyridine” are not explicitly mentioned in the search results, there is ongoing research into the synthesis and applications of pyridine derivatives . This suggests that “2-(3-Thienyl)pyridine” and similar compounds may continue to be a focus of scientific study.

properties

IUPAC Name

2-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINKMXOCFYGGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175565
Record name 2-(3-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thienyl)pyridine

CAS RN

21298-55-5
Record name 2-(3-Thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21298-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Thienyl)pyridine
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Record name 2-(3-Thienyl)pyridine
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Record name 2-(3-thienyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Nonoyama, S Kajita - Transition Metal Chemistry, 1981 - Springer
Cyclometallation of 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine with palladium(II), rhodium(III) and ruthenium(II) Page 1 Transition Met. Chem. 6, 163-165 (1981) Cyclometallation of …
Number of citations: 18 link.springer.com
HB Singh, N Sudha - Journal of organometallic chemistry, 1990 - Elsevier
Cyclometallated tellurium complexes of the monoanionic ligand 2-(3-thienyl)pyridine have been synthesised via organolithium compounds. Reaction of RLi (where R = 3-(2-py)-2-C 4 H …
Number of citations: 18 www.sciencedirect.com
Y Fuchita, H Ieda, S Wada, S Kameda… - Journal of the Chemical …, 1999 - pubs.rsc.org
2-(3-Thienyl)pyridine (3-Hthpy) and 2-(2-thienyl)pyridine (2-Hthpy) reacted with Na[AuCl4]·2H2O to afford the adducts [AuCl3(3-Hthpy)] 1a and [AuCl3(2-Hthpy)] 1b, respectively. The …
Number of citations: 23 pubs.rsc.org
VV Kirsyuk, AE Turgambaeva, JJ Shim… - 한국정보디스플레이 …, 2003 - koreascience.kr
We report four new phosphorescent iridium (III} complexes with 2, 4-diphenyl-1, 3-oxazole [$ Ir (24dpo) _3 $], 2, 5-diphenyl-1, 3-oxazole [$ Ir (25dpo) _3 $], 2-(3-thienyl) pyridine [$ Ir (…
Number of citations: 0 koreascience.kr
N Djouambi, C Bougheloum, A Messalhi… - The Journal of …, 2018 - ACS Publications
In this study, the photocatalytic degradation of seven sulfur compounds (2-methylthiophene, 3-methylthiophene, 2-phenylthiophene, 3-phenylthiophene, 2,5-diphenylthiophene, 2-(2-…
Number of citations: 7 pubs.acs.org
A Reginiv, R Kaur, N Sudha, SC Menon… - Proceedings of the Indian …, 1995 - Springer
A range of novel bi-, tri- and multidentate organotellurium ligands containing Te and N donor atoms and their derivatives have been synthesised. The synthetic strategy involves …
Number of citations: 7 link.springer.com
VGK Das, LK Mun, C Wei, TCW Mak - Organometallics, 1987 - ACS Publications
10.293 (5) A, b= 16.846 (6) A, c= 16.025 (6) A, ß= 109.32 (2), V= 2622 (1) A1 23, and Z= 4. The structure was determined from 3500 observed Mo Ka data and refined to R= 0.025. The …
Number of citations: 41 pubs.acs.org
NS Rao, GB Rao, BN Murthy, MM Das… - … Acta Part A: Molecular …, 2002 - Elsevier
The natural abundance 15 N-NMR chemical shifts of selected aliphatic amines, 2-substituted pyridine type compounds, bialicyclic tertiary amines have been measured as a function of …
Number of citations: 17 www.sciencedirect.com
J Malm, P Björk, S Gronowitz, AB Hörnfeldt - Tetrahedron letters, 1992 - Elsevier
Palladium-Catalyzed Coupling of Heteroaryl Alkylstannanes with Heteroaryl Halides in the Presence of Silver(I)ox Page 1 Tetr&dronLetters.Vot. No. 16,pp.2199-2202.1992 Printed in …
Number of citations: 80 www.sciencedirect.com
S SAEKI, S KONDO, T HAYASHI… - Chemical and …, 1984 - jstage.jst.go.jp
The 1-oxido-4-pyridyl radical generated by the reaction of 4-aminopyridine 1-oxide with amyl nitrite reacted smoothly with aromatic hydrocarbons, including five-membered heterocycles…
Number of citations: 11 www.jstage.jst.go.jp

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